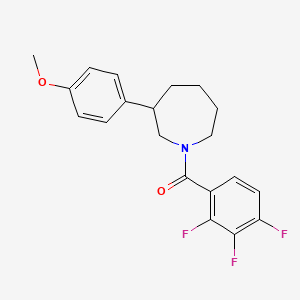![molecular formula C18H15F3N4O2S B2894265 2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383145-84-4](/img/structure/B2894265.png)
2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its broad-spectrum applications, particularly in medicinal and agricultural chemistry. The unique structural elements, such as the triazole ring and the trifluoromethyl group, contribute to its biological activities.
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with theheme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction leads to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been found to exhibit improved drug potency towardreverse transcriptase enzyme inhibition . This suggests that the compound may be involved in pathways related to viral replication or other processes regulated by reverse transcriptase.
Pharmacokinetics
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This could suggest that the trifluoromethyl group in the compound may enhance its bioavailability and efficacy.
Result of Action
Similar compounds have been found to play an important role in the regulation ofcentral inflammation , suggesting that this compound might also have anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the core triazole ring, which is then functionalized with the phenyl and phenoxy groups. Key reactions involve nucleophilic substitution and condensation reactions, often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production process is scaled up using continuous flow reactors. This allows for tighter control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may be used to accelerate certain steps in the synthesis.
Types of Reactions
Oxidation: It undergoes oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thioethers or reduced amide products.
Substitution: Electrophilic and nucleophilic substitutions are common due to the active functional groups on the triazole ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve reagents like halogenated compounds or organometallic reagents.
Major Products
Sulfoxides and sulfones: Formed from oxidation.
Thioethers and reduced amides: Result from reduction.
Substituted triazoles: Arise from various substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Medicine: Explored for potential use in cancer therapy due to its ability to interfere with specific biological pathways in cancer cells.
Industry: Applied in the development of novel agrochemicals, including fungicides and herbicides.
Comparaison Avec Des Composés Similaires
Comparison: Unlike many triazole derivatives, this compound's unique combination of a phenyl ring and a trifluoromethyl group imparts higher lipophilicity and cellular uptake.
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Voriconazole: Another antifungal with enhanced activity due to its fluorinated pyrimidine ring.
Triazolam: A benzodiazepine derivative for its anxiolytic properties.
Propriétés
IUPAC Name |
2-[[4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-4-8-14(9-12)27-10-16-23-24-17(28-11-15(22)26)25(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRTIAXYWTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

![N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2894185.png)
![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2894187.png)
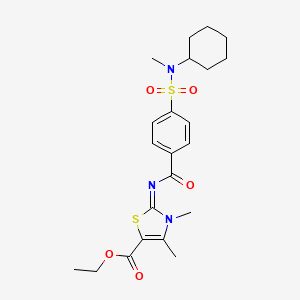
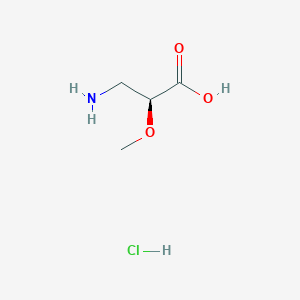
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)
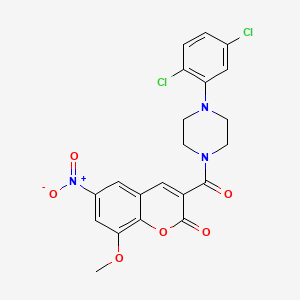
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2894197.png)
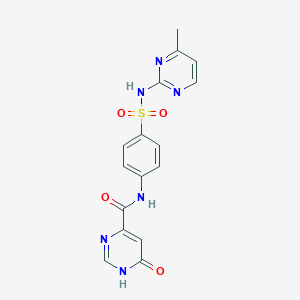
![N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide](/img/structure/B2894201.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)
![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)
